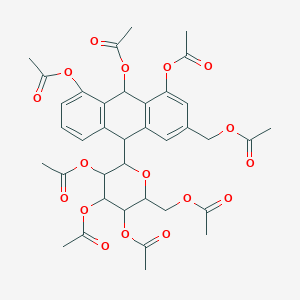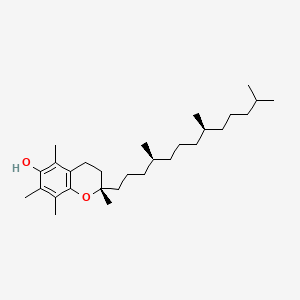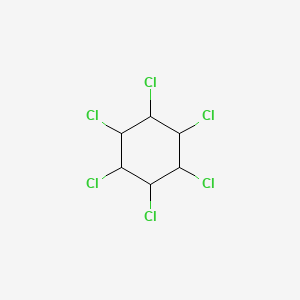
芦荟素过乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aloin Peracetate, also known as 1,5-Anhydro-1-C-[4,5,10-tris(acetyloxy)-2-[(acetyloxy)methyl]-9-anthracenyl]-, tetraacetate, is a derivative of Aloin. It is a natural organic compound extracted from the leaves of Aloe species. Aloin Peracetate is recognized for its medicinal properties and has garnered interest for its anti-inflammatory, anticancer, antibacterial, and antioxidant activities .
科学研究应用
Aloin Peracetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways and cellular processes.
Medicine: Aloin Peracetate exhibits anti-inflammatory, anticancer, and antibacterial properties, making it a candidate for drug development.
Industry: It is used in the preparation of coatings and microcapsules for various industrial applications.
作用机制
Target of Action
Aloin Peracetate, a derivative of Aloin, has been found to interact with several targets. In the context of allergic rhinitis and asthma, Aloin targets endopeptidase activity and the MAPK signaling pathway . In cancer cachexia-induced muscle atrophy, Aloin A interacts with 51 potential targets, including 10 hub genes predicted by the PPI network .
Mode of Action
Aloin Peracetate interacts with its targets to bring about changes in the body. Molecular docking and dynamics simulations have shown that Aloin can stably bind to the core target proteins . This interaction leads to significant changes in the body, such as the inhibition of inflammatory factors .
Biochemical Pathways
Aloin Peracetate affects several biochemical pathways. In allergic rhinitis and asthma, the MAPK signaling pathway plays a crucial role . In cancer cachexia-induced muscle atrophy, the anticachectic effect of Aloin A is associated with PI3K-AKT, MAPK, TNF, TLR, etc., pathways, and biological processes like inflammation, apoptosis, and cell proliferation .
Pharmacokinetics
The pharmacokinetics of Aloin Peracetate involves its absorption, distribution, metabolism, and excretion (ADME). Aloin A, aloin B, aloeresin D, and aloe-emodin exhibited better absorption and slower elimination rate, whereas others, including aloesin and aloenin, showed fast absorption and elimination in rat plasma after oral administration of Aloe vera .
Result of Action
The action of Aloin Peracetate results in several molecular and cellular effects. It significantly inhibits the decrease in food intake, body weight growth, immune organ index, and serum albumin content caused by long-term AFB1 exposure . It also reduces the level of serum liver function and improves renal swelling and pathological changes of liver tissue . In cancer cachexia-induced muscle atrophy, Aloin A effectively rescues muscle function and wasting by improving muscle quality, mean CSA, and distribution of muscle fibers by regulating HSP90AA1/AKT signaling in tumor-bearing mice .
Action Environment
The action, efficacy, and stability of Aloin Peracetate can be influenced by environmental factors. For instance, Aloin’s chemical properties, such as its interaction with light and temperature, play a significant role in its stability and reactivity . These factors offer insights into the preservation and optimization of Aloin Peracetate’s chemical properties, ensuring its efficacy and stability for various applications .
生化分析
Biochemical Properties
Aloin Peracetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Aloin Peracetate is known to interact with enzymes involved in the acetylation process, such as acetyltransferases. These interactions are crucial for the conversion of Aloin to Diacerein . Additionally, Aloin Peracetate may interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
Aloin Peracetate has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Aloin Peracetate has been shown to induce apoptosis in osteosarcoma cells by enhancing autophagic flux through the PI3K/AKT axis . This indicates that Aloin Peracetate can modulate cell survival and death pathways, impacting overall cellular health and function.
Molecular Mechanism
The molecular mechanism of Aloin Peracetate involves several key interactions at the molecular level. Aloin Peracetate exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Aloin Peracetate has been found to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . This inhibition promotes autophagic flux and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aloin Peracetate can change over time. The stability and degradation of Aloin Peracetate are important factors to consider. Studies have shown that Aloin, a related compound, is highly unstable when dissolved in methanol but stable in phosphate-buffered saline at acidic pH . This suggests that the stability of Aloin Peracetate may also be influenced by the solvent and pH conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that Aloin Peracetate can have sustained impacts on cellular processes.
Dosage Effects in Animal Models
The effects of Aloin Peracetate vary with different dosages in animal models. For instance, studies on related compounds like Aloin have shown that at lower concentrations, it can increase DNA damage, while at higher concentrations, it can prevent DNA breaks induced by hydroxyl radicals . This suggests that Aloin Peracetate may have a dose-dependent effect on cellular processes, with potential toxic or adverse effects at high doses.
Metabolic Pathways
Aloin Peracetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other compounds. For example, Aloin Peracetate is an intermediate in the preparation of Diacerein, which involves acetylation and oxidation reactions . These metabolic pathways are crucial for the synthesis and function of Aloin Peracetate in biochemical processes.
Transport and Distribution
The transport and distribution of Aloin Peracetate within cells and tissues involve specific transporters and binding proteins. Studies on related compounds like Aloin have shown that it is produced in the plastids of assimilating tissue and transported through the plastid membrane to the surrounding endoplasmic reticulum . This suggests that Aloin Peracetate may also follow a similar transport pathway, involving vesicular transport and exocytosis.
Subcellular Localization
The subcellular localization of Aloin Peracetate is crucial for its activity and function. Aloin Peracetate is likely localized in specific cellular compartments, such as the endoplasmic reticulum and vacuoles, where it can interact with target biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct Aloin Peracetate to specific organelles.
准备方法
Synthetic Routes and Reaction Conditions: Aloin Peracetate is typically synthesized through the acetylation of Aloin. The process involves reacting Aloin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods: In industrial settings, the production of Aloin Peracetate involves large-scale acetylation processes. The reaction is conducted in reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified through crystallization or chromatography to obtain high-purity Aloin Peracetate .
化学反应分析
Types of Reactions: Aloin Peracetate undergoes various chemical reactions, including:
Oxidation: Aloin Peracetate can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert Aloin Peracetate into its corresponding alcohols or other reduced forms.
Substitution: Aloin Peracetate can undergo substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives .
相似化合物的比较
Aloin: The parent compound from which Aloin Peracetate is derived.
Aloe-emodin: Another anthraquinone derivative with similar biological activities.
Diacerein: A related compound used in the treatment of osteoarthritis.
Uniqueness: Aloin Peracetate is unique due to its multiple acetyl groups, which enhance its solubility in organic solvents and its biological activity. Its acetylated form also provides a platform for further chemical modifications, making it a versatile compound for research and industrial applications .
属性
IUPAC Name |
[3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetyloxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40O17/c1-16(38)46-14-24-12-26-30(35-37(53-23(8)45)36(52-22(7)44)33(50-20(5)42)29(54-35)15-47-17(2)39)25-10-9-11-27(48-18(3)40)31(25)34(51-21(6)43)32(26)28(13-24)49-19(4)41/h9-13,29-30,33-37H,14-15H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHHSBQMCNHJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)C(=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)

![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)

![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)
![5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine](/img/structure/B1146291.png)
